2-Methyl-1-pyridin-3-ylpentan-2-ol
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Overview
Description
2-Methyl-1-pyridin-3-ylpentan-2-ol is an organic compound with a unique structure that includes a pyridine ring substituted with a methyl group and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-pyridin-3-ylpentan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with a suitable alkylating agent under controlled conditions. For instance, the reaction of 2-methylpyridine with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves passing the reactants through a packed column containing a catalyst, such as Raney nickel, under high temperature and pressure conditions. This approach offers advantages such as shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-pyridin-3-ylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines, and other substituted derivatives.
Scientific Research Applications
2-Methyl-1-pyridin-3-ylpentan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methyl-1-pyridin-3-ylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with a similar pyridine ring structure but lacking the pentanol chain.
3-Pyridylmethanol: Contains a pyridine ring with a hydroxymethyl group, similar in structure but different in the position of the functional groups.
2-Methyl-3-pyridylmethanol: Another analog with a methyl group and a hydroxymethyl group on the pyridine ring.
Uniqueness
2-Methyl-1-pyridin-3-ylpentan-2-ol is unique due to its specific combination of a pyridine ring with a pentanol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6311-95-1 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-1-pyridin-3-ylpentan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-6-11(2,13)8-10-5-4-7-12-9-10/h4-5,7,9,13H,3,6,8H2,1-2H3 |
InChI Key |
LWDIDFHSUOSYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC1=CN=CC=C1)O |
Origin of Product |
United States |
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